3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a fluorophenyl group, a sulfonyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-ethoxy-3-fluorobenzene and a sulfonyl chloride derivative.
Attachment of the Imidazolidine-2,4-dione Moiety: This step involves the reaction of the piperidine intermediate with an imidazolidine-2,4-dione derivative under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Final Coupling and Purification: The final product is obtained through coupling reactions and subsequent purification steps, such as recrystallization or chromatography, to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes to handle larger quantities of material efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of sulfonyl and imidazolidine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonyl and imidazolidine groups.
Mechanism of Action
The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The imidazolidine-2,4-dione moiety can interact with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-((4-Methoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 3-(1-((4-Ethoxy-3-chlorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethoxy group and a fluorophenyl group provides a balance of hydrophobic and electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O5S/c1-2-25-14-4-3-12(9-13(14)17)26(23,24)19-7-5-11(6-8-19)20-15(21)10-18-16(20)22/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQGYLIHZZOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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